Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 5-chloro-2-methoxybenzoyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.
Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol derivatives.
Substitution: Formation of 5-substituted-2-methoxybenzoyl piperidine derivatives.
Scientific Research Applications
Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-(2-methoxybenzoyl)piperidine-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 1-(5-chloro-2-hydroxybenzoyl)piperidine-4-carboxylate: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.
The presence of the 5-chloro-2-methoxybenzoyl group in this compound imparts unique properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNQUWQPFREBCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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